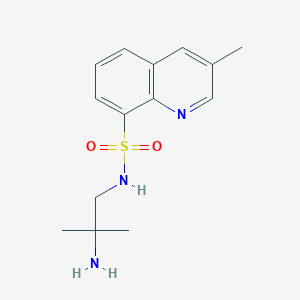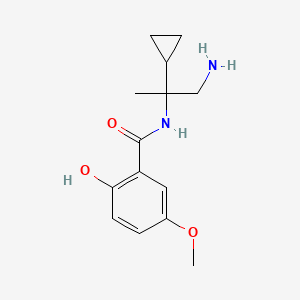
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide, also known as AMQ-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound is synthesized through a multistep process and has been found to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In particular, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer development. Additionally, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may help protect against oxidative stress and cell damage. Additionally, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which may help reduce inflammation and inflammation-related diseases. N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide has also been shown to induce apoptosis in cancer cells, which may help inhibit cancer growth.
実験室実験の利点と制限
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide is a readily available compound that can be synthesized in high yield and purity. This makes it a useful tool for researchers studying the compound's potential therapeutic applications. However, there are also limitations to using N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide in lab experiments. For example, the compound may have off-target effects that could complicate data interpretation. Additionally, the compound's mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are many potential future directions for research on N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide. One area of focus could be on understanding the compound's mechanism of action in more detail. This could involve studying the compound's effects on specific signaling pathways and identifying potential targets for therapeutic intervention. Additionally, future research could focus on developing new analogs of N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide with improved efficacy and selectivity. Finally, there is potential for research on the compound's potential applications in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
合成法
The synthesis of N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide involves a multistep process that begins with the reaction of 3-methylquinoline with chlorosulfonic acid to form 3-methylquinoline-8-sulfonic acid. The sulfonic acid is then reacted with 2-amino-2-methylpropanol to form the final product, N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide. The synthesis method has been optimized for high yield and purity, making N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide a readily available compound for research purposes.
特性
IUPAC Name |
N-(2-amino-2-methylpropyl)-3-methylquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10-7-11-5-4-6-12(13(11)16-8-10)20(18,19)17-9-14(2,3)15/h4-8,17H,9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQZYEZBSYFPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)NCC(C)(C)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide](/img/structure/B6646349.png)

![2-[[2-(Oxan-4-yl)acetyl]amino]pyridine-4-carboxylic acid](/img/structure/B6646356.png)


![2-[(4-Acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646375.png)
![4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B6646380.png)
![5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid](/img/structure/B6646394.png)
![2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid](/img/structure/B6646397.png)




